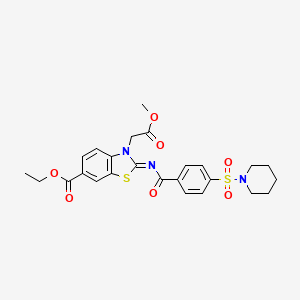![molecular formula C30H28N4O9S B2724799 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide CAS No. 688059-56-5](/img/structure/B2724799.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide is a useful research compound. Its molecular formula is C30H28N4O9S and its molecular weight is 620.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The compound has been explored for its antitumor activity, as part of a broader research into quinazolinone derivatives. For instance, a study involved the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds related to the specified chemical structure, showing significant broad-spectrum antitumor activity. These compounds displayed enhanced potency compared to the positive control 5-FU, with selective activities towards CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies indicated a similar binding mode to known inhibitors, suggesting a mechanism through inhibition of critical kinases like B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral Activity
Another aspect of research on similar quinazolinone derivatives involves their antiviral properties. A study focusing on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation demonstrated that some of these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting the potential of quinazolinone derivatives in the development of new antiviral agents (Hui Luo et al., 2012).
Antimicrobial and Antioxidant Potential
Quinazolinone derivatives have also been explored for their antimicrobial and antioxidant potential. For example, a series of new compounds based on 2,3-disubstituted quinazoline-4(3H)-ones showed potent inhibitory action against various bacterial strains, along with significant antioxidant potential. This suggests the versatility of quinazolinone scaffolds in developing compounds with diverse biological activities (Ashok Kumar et al., 2011).
Synthesis and Structural Analysis
Research into the synthesis and molecular structure of quinazolinone derivatives, including sulfonamide derivatives, has provided insights into their potential biological activities. Structural analysis through various spectroscopic techniques and X-ray crystallography has been essential in understanding the interaction mechanisms and designing more effective derivatives (A. Kumar et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O9S/c1-38-18-4-5-20(23(10-18)39-2)32-28(36)14-44-30-33-21-12-26-25(42-16-43-26)11-19(21)29(37)34(30)8-7-27(35)31-13-17-3-6-22-24(9-17)41-15-40-22/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNNEJPBTRIHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




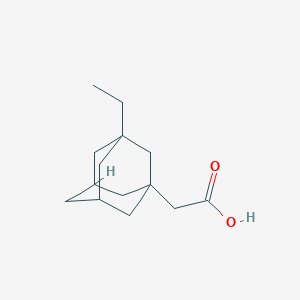
![1-[5-(1,3-Diphenylpyrazol-4-yl)-3-(2-furyl)-2-pyrazolinyl]butan-1-one](/img/structure/B2724722.png)
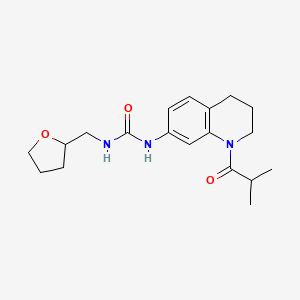

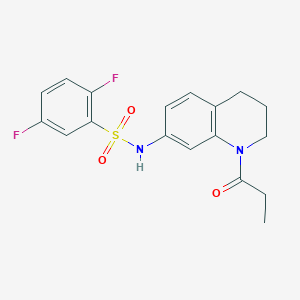
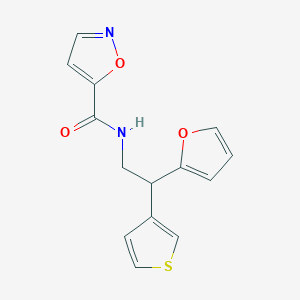
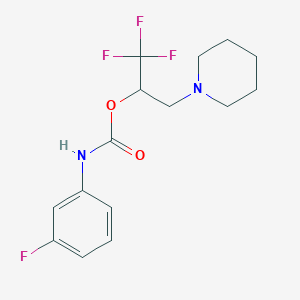
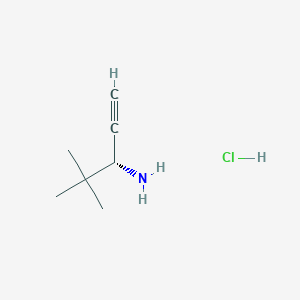
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
